molecular formula C12H8N2O2 B1593536 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione CAS No. 885-12-1

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Cat. No. B1593536
Key on ui cas rn: 885-12-1
M. Wt: 212.2 g/mol
InChI Key: ZNEDESIYADUHFJ-UHFFFAOYSA-N
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Patent
US08957102B2

Procedure details

A solution of N-aminophthalimide (29.0 g, 178.8 mmol) and 2,5-dimethoxytetrahydrofuran (24.2 mL, 187.8 mmol) in anhydrous dioxane (290 mL) was stirred under reflux. While heating so that the resulting solution remained yellow, 5 N hydrochloric acid solution was cautiously added. The resulting mixture was allowed to cool to room temperature. The produced solid was filtered and washed with a 1:3 solution of dioxane and water. The target compound was yielded as a white solid (34.9 g, 164.5 mmol, 92% yield).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1.Cl>O1CCOCC1>[C:3]1(=[O:12])[N:2]([N:1]2[CH:15]=[CH:19][CH:18]=[CH:17]2)[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]12

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
NN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
24.2 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
290 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
While heating so that the resulting solution
FILTRATION
Type
FILTRATION
Details
The produced solid was filtered
WASH
Type
WASH
Details
washed with a 1:3 solution of dioxane and water

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1N1C=CC=C1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 164.5 mmol
AMOUNT: MASS 34.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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